molecular formula C5H8ClN B12281313 3-Chloro-3-methylbutanenitrile CAS No. 53897-47-5

3-Chloro-3-methylbutanenitrile

Cat. No.: B12281313
CAS No.: 53897-47-5
M. Wt: 117.58 g/mol
InChI Key: GRBSJTYXYMWEME-UHFFFAOYSA-N
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Description

3-Chloro-3-methylbutyronitrile is an organic compound with the molecular formula C5H8ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon atom that is also bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-3-methylbutyronitrile can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, 3-Chloro-3-methylbutyronitrile is produced using large-scale chemical reactors. The process involves the chlorination of 3-methylbutyronitrile using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methylbutyronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-3-methylbutyronitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3-methylbutyronitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and addition reactions, leading to the formation of various products that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-methylbutyronitrile
  • 3-Chloro-4-methylbutyronitrile
  • 3-Chloro-3-ethylbutyronitrile

Uniqueness

3-Chloro-3-methylbutyronitrile is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a cyano group on the same carbon atom makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

53897-47-5

Molecular Formula

C5H8ClN

Molecular Weight

117.58 g/mol

IUPAC Name

3-chloro-3-methylbutanenitrile

InChI

InChI=1S/C5H8ClN/c1-5(2,6)3-4-7/h3H2,1-2H3

InChI Key

GRBSJTYXYMWEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)Cl

Origin of Product

United States

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